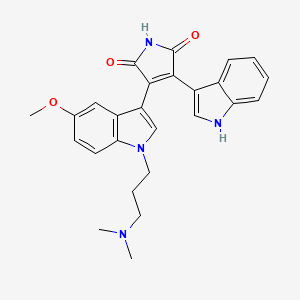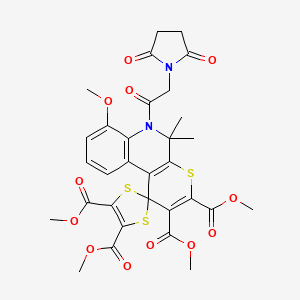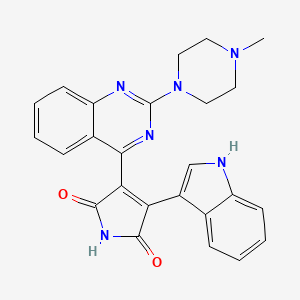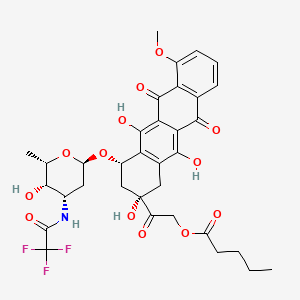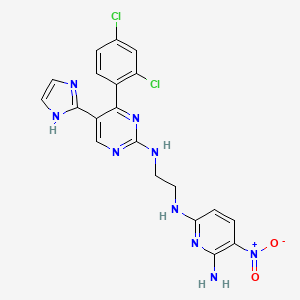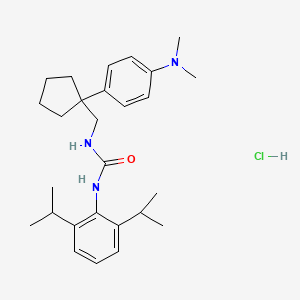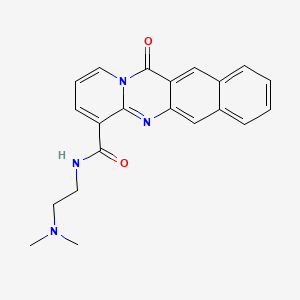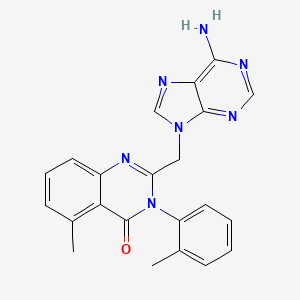
Xanthotoxol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Xanthotoxol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Xanthotoxol, also known as 8-Hydroxypsoralen, is a linear furocoumarin and a derivative of psoralen . It primarily targets CYP450 enzymes , specifically CYP3A4 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances in the body.
Mode of Action
This compound exhibits anti-inflammatory , antioxidant , 5-HT antagonistic , and neuroprotective effects . It inhibits the activity of CYP3A4 and CYP1A2, with IC50s of 7.43 μM and 27.82 μM, respectively . This inhibition can lead to changes in the metabolism of substances that are substrates for these enzymes.
Biochemical Pathways
This compound affects several biochemical pathways. It can inhibit inflammation through the MAPK and NF-κB pathways . By inhibiting these pathways, this compound can reduce the production of inflammatory mediators .
Pharmacokinetics
It is known that this compound is metabolized by the enzymeThis compound O-methyltransferase , which uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound (xanthotoxin or methoxsalen) .
Result of Action
The inhibition of CYP3A4 and CYP1A2 by this compound can lead to changes in the metabolism of various substances in the body. Its anti-inflammatory effects are achieved by reducing the production of inflammatory mediators . In addition, this compound has been shown to exert neuroprotective effects .
Analyse Biochimique
Biochemical Properties
Xanthotoxol interacts with several enzymes and proteins. One key enzyme is this compound O-methyltransferase, which uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound . This interaction plays a significant role in the metabolism of this compound.
Cellular Effects
This compound has been shown to exert protective effects in a rat model of focal cerebral ischemia/reperfusion injury by alleviating brain edema, inhibiting neutrophil infiltration, and decreasing the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin . It also significantly reduced inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-induced RAW264.7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of NF-κB factors (p-P65, p-IκBα, p‑IKKα/β), the expressions of INOS and NFAT1 and the P65 translocation from the cytoplasm to the nucleus . This suggests that this compound exhibits significant anti-inflammatory activity in LPS-induced RAW264.7 cells model by inhibiting NF-κB pathway .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment significantly attenuated BBB disruption, reduced the IL-1β, TNF-α, IL-8 and NO level, and attenuated the iNOS activity compared with vehicle-treated animals .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses of 5 and 10 mg/kg
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme this compound O-methyltransferase uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le xanthotoxol peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'utilisation de la 8-hydroxyfuranocoumarine 8-O-méthyltransférase, une enzyme qui catalyse la méthylation du this compound pour produire de l'O-méthylthis compound (xanthotoxine ou méthoxsalen) .
Méthodes de production industrielle : La production industrielle du this compound implique généralement l'extraction à partir de sources naturelles telles que le Cnidium monnieri. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification chromatographique pour isoler le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Le xanthotoxol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de this compound .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Le this compound est utilisé dans l'industrie cosmétique pour ses propriétés protectrices de la peau.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Voie anti-inflammatoire : Le this compound inhibe la voie du facteur nucléaire kappa B (NF-κB), réduisant la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α), l'interleukine 1 bêta (IL-1β) et l'interleukine 6 (IL-6).
Voie neuroprotectrice : Le this compound atténue la rupture de la barrière hémato-encéphalique et réduit l'expression de la synthase d'oxyde nitrique inductible (iNOS) et de la cyclooxygénase-2 (COX-2), protégeant ainsi contre l'ischémie cérébrale.
Composés similaires :
Xanthotoxine (méthoxsalen) : Un dérivé méthylé du this compound, connu pour son utilisation en photochimiothérapie.
Psoralène : Une autre furanocoumarine aux activités biologiques similaires, utilisée dans le traitement des maladies de la peau.
Bergaptène : Une furanocoumarine de structure chimique et de propriétés biologiques similaires.
Unicité du this compound : Le this compound est unique en raison de son groupe hydroxyle en position 8, qui contribue à ses activités biologiques distinctes, notamment ses puissants effets anti-inflammatoires et neuroprotecteurs .
Comparaison Avec Des Composés Similaires
Xanthotoxin (Methoxsalen): A methylated derivative of xanthotoxol, known for its use in photochemotherapy.
Psoralen: Another furanocoumarin with similar biological activities, used in the treatment of skin disorders.
Bergapten: A furanocoumarin with similar chemical structure and biological properties.
Uniqueness of this compound: this compound is unique due to its hydroxyl group at the 8-position, which contributes to its distinct biological activities, including its potent anti-inflammatory and neuroprotective effects .
Propriétés
IUPAC Name |
9-hydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYQQGERKEAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173910 | |
| Record name | Xanthotoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthotoxol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2009-24-7 | |
| Record name | Xanthotoxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthotoxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthotoxol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthotoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHOTOXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RL486L8A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthotoxol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 252 °C | |
| Record name | Xanthotoxol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


